N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide
Description
N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methanesulfonamide group at the 7-ylmethyl position.
Properties
Molecular Formula |
C9H15N3O2S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)methanesulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-15(13,14)11-7-8-2-4-12-5-3-10-9(12)6-8/h3,5,8,11H,2,4,6-7H2,1H3 |
InChI Key |
VXJXXBSZQUJUTR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1CCN2C=CN=C2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide typically involves the reaction of an imidazo[1,2-a]pyridine derivative with a sulfonamide reagent. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like ethanol, methanol, or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Positional Isomerism
The compound’s structural analogs differ primarily in the substitution site of the methanesulfonamide group or the inclusion of additional functional groups. Key examples include:
Key Observations :
- Positional Isomerism : The attachment site (2-, 6-, or 7-ylmethyl) influences steric effects and electronic properties. For instance, the 7-ylmethyl substitution in the target compound may enhance binding to specific biological targets compared to 2- or 6-ylmethyl isomers, as spatial orientation impacts receptor interactions .
- Functional Group Diversity : Sulfonyl chloride () is reactive, enabling further derivatization, whereas methanesulfonamide is a stable pharmacophore often linked to enzyme inhibition (e.g., carbonic anhydrase) .
Biological Activity
N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethyl}methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₃N₅O₂S
- Molecular Weight : 227.30 g/mol
- CAS Number : 1950422-27-1
The biological activity of this compound primarily involves its interaction with various molecular targets:
- ENPP1 Inhibition : This compound has been studied for its role as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. Inhibiting ENPP1 can enhance the immune response against tumors by promoting the activation of STING-dependent pathways .
- Antitumor Activity : In vivo studies have shown that compounds similar to this compound can significantly inhibit tumor growth when used in combination with immunotherapy agents like anti-PD-1 antibodies. For instance, a related imidazo[1,2-a]pyrazine derivative demonstrated an impressive tumor growth inhibition rate of 77.7% in murine models .
Pharmacological Effects
The biological effects of this compound can be categorized as follows:
- Anticancer Activity : The compound exhibits selective cytotoxicity towards various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may also possess anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
Table 1: Biological Activity Summary
Table 2: Case Studies on Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
